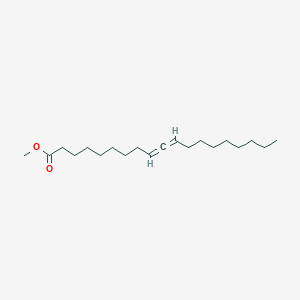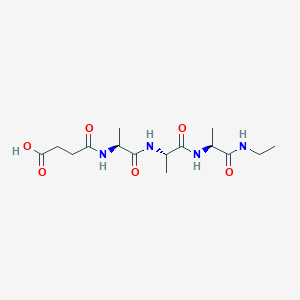
2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate is a complex organic compound that features a pyridinium core substituted with phenyl and pyrimidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The phenyl and pyrimidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidinyl rings.
Aplicaciones Científicas De Investigación
2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or catalysts.
Mecanismo De Acción
The mechanism by which 2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate these processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridinium and pyrimidinyl derivatives, such as:
Uniqueness
What sets 2,4,6-Triphenyl-1-(pyrimidin-2-yl)pyridin-1-ium perchlorate apart is its specific substitution pattern and the presence of both phenyl and pyrimidinyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
87645-49-6 |
|---|---|
Fórmula molecular |
C27H20ClN3O4 |
Peso molecular |
485.9 g/mol |
Nombre IUPAC |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)pyrimidine;perchlorate |
InChI |
InChI=1S/C27H20N3.ClHO4/c1-4-11-21(12-5-1)24-19-25(22-13-6-2-7-14-22)30(27-28-17-10-18-29-27)26(20-24)23-15-8-3-9-16-23;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
QRNAKWFINAMPAG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC=CC=N4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
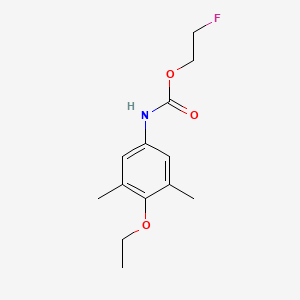
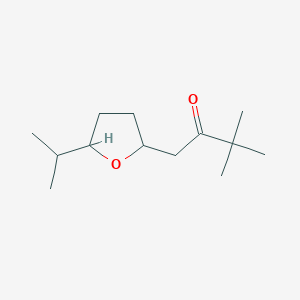
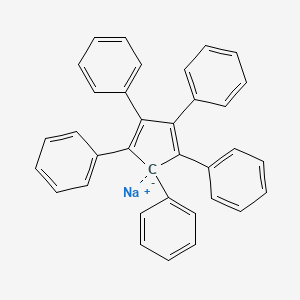
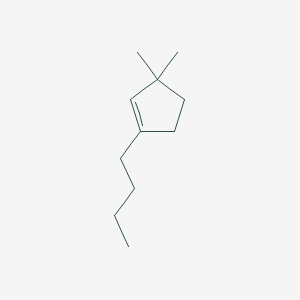
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)

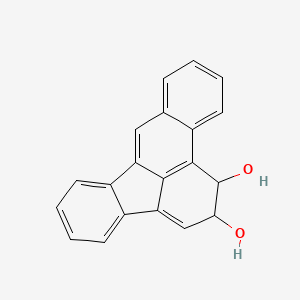

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
